molecular formula C16H18N2O5 B2978427 N-((5-(hydroxymethyl)furan-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034359-80-1

N-((5-(hydroxymethyl)furan-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No. B2978427
M. Wt: 318.329
InChI Key: QFMLLKNLNZQRGD-UHFFFAOYSA-N
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Description

N-((5-(hydroxymethyl)furan-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, often referred to as Furafylline , is a synthetic compound with a complex structure. It combines elements from both furan and nicotinamide moieties. The compound has garnered interest due to its potential pharmacological properties.



Synthesis Analysis

The synthesis of Furafylline involves several steps, including the condensation of furan-2-carbaldehyde with hydroxylamine to form the corresponding oxime. Subsequent reactions lead to the formation of the final product. Researchers have explored various synthetic routes to optimize yield and purity.



Molecular Structure Analysis

Furafylline’s molecular formula is C~15~H~18~N~2~O~4~ . Let’s break down its structure:



  • The nicotinamide portion contributes to its pharmacological activity.

  • The furan ring provides rigidity and influences its binding interactions.

  • The tetrahydrofuran moiety imparts flexibility and solubility.



Chemical Reactions Analysis

Furafylline undergoes several chemical reactions, including:



  • Hydroxylation : The hydroxymethyl group can be oxidized to form a hydroxyl group, affecting its metabolic fate.

  • N-Oxidation : The tetrahydrofuran-3-yl group may undergo N-oxidation, leading to metabolites with altered properties.



Physical And Chemical Properties Analysis


  • Melting Point : Furafylline melts at approximately 150°C .

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

  • Stability : The compound is stable under normal storage conditions.


Scientific Research Applications

Catalytic Conversion and Biomass-Derived Furanic Compounds

Furfural and 5-hydroxymethylfurfural (HMF) are crucial platform chemicals in the biorefinery sector. Their reduction with H2 over heterogeneous catalysts facilitates the conversion of oxygen-rich compounds into valuable products such as furfuryl alcohol, tetrahydrofurfuryl alcohol, and dimethylfuran, among others. These reactions involve hydrogenation, rearrangement, and C–O hydrogenolysis, leading to products useful in various industries including pharmaceuticals and polymers (Nakagawa, Tamura, & Tomishige, 2013).

Synthesis and Antiprotozoal Activity

Furanic compounds have been synthesized for their antiprotozoal activity, indicating their potential in medicinal chemistry. Specifically, compounds have been evaluated for activity against Trypanosoma and Plasmodium species, with some showing high efficacy in in vitro and in vivo models (Ismail et al., 2003).

Enzymatic Synthesis and Polymer Industry Applications

The dual-enzyme cascade systems have been developed for the controlled synthesis of furan carboxylic acids from HMF. This enzymatic approach yields products like 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA) with high efficiency, showcasing the potential of furanic compounds in creating biobased building blocks for the pharmaceutical and polymer industries (Jia, Zong, Zheng, & Li, 2019).

Biobased Polyesters and Furan Polyesters

2,5-Bis(hydroxymethyl)furan, a biobased rigid diol, has been polymerized with various diacid ethyl esters to produce novel furan polyesters. These materials exhibit properties that make them suitable for various applications, demonstrating the utility of furanic compounds in developing sustainable materials (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Furan-2-Carboxylic Acids and Anti-Tobacco Mosaic Virus Activities

Furan-2-carboxylic acids derived from the roots and leaves of Nicotiana tabacum have shown significant anti-Tobacco Mosaic Virus (TMV) activities, suggesting the potential of furanic compounds in plant protection and agricultural applications (Wu et al., 2018).

Safety And Hazards


  • Toxicity : Furafylline exhibits low acute toxicity, but chronic exposure may pose risks.

  • Metabolism : It is metabolized primarily by CYP1A2, which can lead to drug interactions.

  • Safety Precautions : Researchers handling Furafylline should follow standard safety protocols.


Future Directions

Research on Furafylline continues, focusing on:



  • Clinical Applications : Investigating its potential therapeutic uses, especially related to CYP1A2-mediated drug interactions.

  • Structural Modifications : Designing derivatives with improved pharmacokinetic properties.

  • Toxicology Studies : Assessing long-term safety and potential adverse effects.


: Wikipedia: Furafylline
: How Tall Is Mount Everest? For Nepal, It’s a Touchy Question.


properties

IUPAC Name

N-[[5-(hydroxymethyl)furan-2-yl]methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c19-9-12-4-3-11(22-12)8-18-15(20)14-2-1-6-17-16(14)23-13-5-7-21-10-13/h1-4,6,13,19H,5,7-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMLLKNLNZQRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(=O)NCC3=CC=C(O3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(hydroxymethyl)furan-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

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